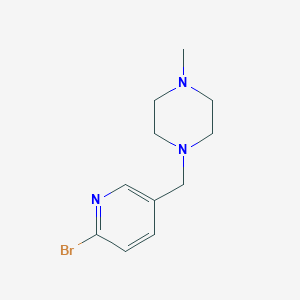

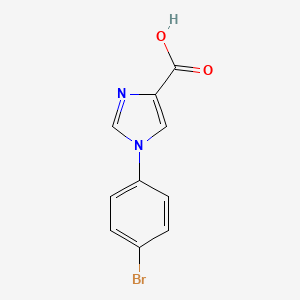

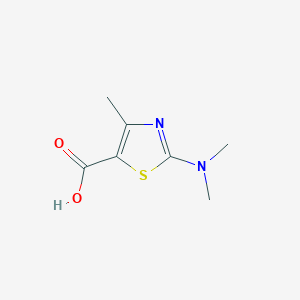

![molecular formula C21H29NO3 B1343418 8-氧代-8-[2-(3-吡咯啉甲基)苯基]辛酸乙酯 CAS No. 898764-04-0](/img/structure/B1343418.png)

8-氧代-8-[2-(3-吡咯啉甲基)苯基]辛酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

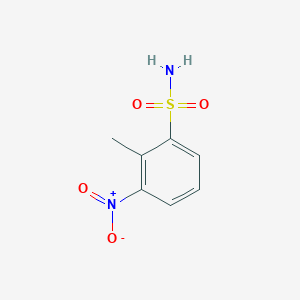

The compound "Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities that can provide insights into the analysis of the compound . For instance, the compound in paper features a cyclohexanone core with an ethoxycarbonyl group, which is structurally related to the octanoate ester in the target compound. Paper discusses the synthesis of ethyl esters with an aryl group and a pyrazolyl moiety, which, while not identical, shares the concept of aromatic substitution on a carbon chain. Paper describes a compound with a pyrrolidine ring, which is a heterocyclic amine similar to the pyrrolinomethyl group in the target compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including Michael-Aldol condensation , oxidative dehydrogenation followed by 1,3-dipolar cycloaddition , and intramolecular cycloaddition . These methods could potentially be adapted for the synthesis of "Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate" by selecting appropriate starting materials and reaction conditions to incorporate the pyrrolinomethylphenyl group into the octanoate chain with the desired ketone functionality.

Molecular Structure Analysis

The molecular structures of the compounds in the papers show different conformations and configurations. For example, the cyclohexanone in paper adopts a chair conformation with substituents in beta-axial and equatorial positions. The compound in paper features a pyrrolidine ring in an envelope conformation. These observations suggest that the target compound may also exhibit specific conformational preferences, which could influence its reactivity and interactions.

Chemical Reactions Analysis

The compounds in the provided papers participate in various chemical reactions, including hydrogen bonding and cycloaddition . These reactions are indicative of the reactivity of functional groups such as hydroxyl, nitrile imines, and esters. The target compound, with its ester and potential ketone functionalities, may also engage in similar reactions, which could be exploited in further synthetic applications or in the modification of its structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate" are not directly provided, the properties of structurally related compounds can offer some predictions. The presence of hydrogen bonds , the influence of substituents on molecular conformation , and the potential for steric hindrance due to bulky groups can affect properties such as solubility, melting point, and reactivity. These factors would need to be considered when characterizing the target compound.

科学研究应用

生物润滑剂的开发

- 从油酸合成了新型化合物,包括油酸乙酯衍生物,由于其密度、总酸值和碘值等理想的性质,展示了作为生物润滑剂基础油的潜力,这些性质接近或优于标准的商业润滑剂值 (Wahyuningsih & Kurniawan, 2020).

先进材料合成

- 对邻位烷基取代的苯基倍半硅氧烷的研究表明,烷基取代基的位置显着影响产率和性能,为合成具有定制热性能和溶解性的材料提供了见解 (Pakjamsai & Kawakami, 2005).

化学合成和机理研究

- 涉及通过缩合和环化反应合成各种环状和非环状化合物的研究,为合成路线和机制见解提供了有价值的数据,用于生产在药物化学和材料科学中具有潜在应用的化合物 (Sabitov et al., 2020); (A. Aboelnaga, M. Hagar, & S. Soliman, 2016).

化学传感器的开发

- 合成了一种新型比色化学传感器,用于肉眼识别 Cu2+、Zn2+ 和 Co2+ 离子,利用杂合偶氮-吡唑/吡咯啉酮酯腙染料。这项研究突出了此类化合物在环境监测和分析化学中的潜力 (Aysha et al., 2021).

酶抑制和抗生物膜活性

- 发现了一类新的排序酶 A 转肽酶抑制剂,表明 3-氧代-2-(2-苯基肼基亚甲基)丁酸乙酯衍生物通过抑制生物膜形成来对抗革兰氏阳性病原体的潜力,这对于对抗抗生素耐药性至关重要 (Maggio et al., 2016).

属性

IUPAC Name |

ethyl 8-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-2-25-21(24)14-6-4-3-5-13-20(23)19-12-8-7-11-18(19)17-22-15-9-10-16-22/h7-12H,2-6,13-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQXLXVGBLOOGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CC=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643967 |

Source

|

| Record name | Ethyl 8-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate | |

CAS RN |

898764-04-0 |

Source

|

| Record name | Ethyl 8-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

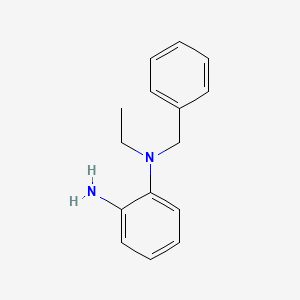

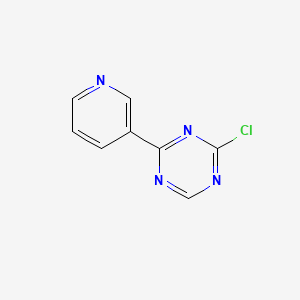

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)